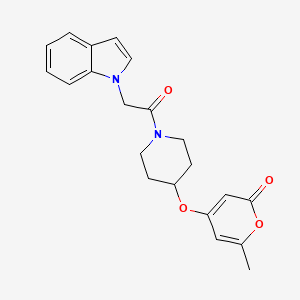

4-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

This compound features a hybrid structure combining a piperidin-4-yloxy core substituted with a 2-(1H-indol-1-yl)acetyl group and a 6-methyl-2H-pyran-2-one moiety. Its design reflects efforts to optimize pharmacokinetic properties and target engagement, particularly in therapeutic areas such as kinase inhibition or receptor modulation.

Properties

IUPAC Name |

4-[1-(2-indol-1-ylacetyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-15-12-18(13-21(25)26-15)27-17-7-10-22(11-8-17)20(24)14-23-9-6-16-4-2-3-5-19(16)23/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXKRRDDEBCDET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Piperidine Introduction: The acetylated indole is reacted with 4-hydroxypiperidine under basic conditions to form the piperidinylacetyl intermediate.

Pyranone Formation: Finally, the piperidinylacetyl intermediate is reacted with 6-methyl-2H-pyran-2-one under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole ring can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

Reduction: The carbonyl groups in the compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohols.

Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, often in the presence of a base such as triethylamine.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the indole moiety is known for its presence in many bioactive compounds. This compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. The combination of indole and piperidine rings is often found in compounds with significant therapeutic potential.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or DNA. The indole ring is known to bind to multiple receptors, potentially modulating their activity. The piperidine ring could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing its piperidine-pyranone backbone but differing in substituents, as identified in the evidence.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Bioactivity Modulation via Substituents :

- The indole group in the target compound may enhance binding to serotonin or kinase receptors compared to halogenated analogs (e.g., bromophenyl derivative in ).

- Azetidin-based analogs (e.g., ) exhibit reduced steric hindrance but lower metabolic stability due to the smaller ring system.

Physicochemical Properties :

- Methoxy-substituted derivatives (e.g., ) show improved aqueous solubility (logP ~2.1) compared to the indole variant (estimated logP ~3.5).

- The methanesulfonylphenyl-pyrazolopyrimidine hybrid () demonstrates enhanced target selectivity but faces challenges in bioavailability due to high molecular weight (>500 Da).

Synthetic Accessibility :

- Piperidine-based compounds (e.g., target compound and ) are synthesized via nucleophilic substitution or acyl coupling, whereas azetidin derivatives () require strain-driven ring-opening reactions.

Biological Activity

The compound 4-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that integrates several pharmacologically significant moieties, including an indole, a piperidine, and a pyranone structure. This article explores its biological activity based on existing research findings, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.42 g/mol. The structure features:

- Indole moiety : Known for diverse biological activities, including anticancer and antimicrobial effects.

- Piperidine ring : Associated with various therapeutic applications, particularly in neuropharmacology.

- Pyranone structure : Often linked to anti-inflammatory and antioxidant properties.

Anticancer Activity

Research has indicated that compounds containing indole and piperidine structures exhibit significant anticancer properties. For instance, derivatives of indole have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds can inhibit tumor growth in vivo, suggesting the potential for clinical applications in oncology.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Indole derivatives are known to possess antibacterial properties against Gram-positive and Gram-negative bacteria. A comparative analysis of related compounds revealed that those with piperidine rings exhibited enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Structure Features | Activity |

|---|---|---|

| Indole Derivatives | Indole structure | Antimicrobial |

| Piperidine Derivatives | Piperidine ring | Anticancer |

| Pyranones | Pyranone structure | Antioxidant |

Neuropharmacological Effects

The piperidine component is particularly noteworthy for its neuropharmacological effects. Compounds with this moiety have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic signaling.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer proliferation and microbial resistance.

- Receptor Modulation : The interaction with neurotransmitter receptors could explain its neuropharmacological effects.

- Oxidative Stress Reduction : The presence of the pyranone structure may contribute to antioxidant activity, reducing oxidative stress in cells.

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Anticancer Study : A compound similar in structure was tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.

- Antimicrobial Evaluation : In vitro studies demonstrated significant inhibition zones against E. coli and Bacillus subtilis, supporting the antimicrobial potential of the compound.

Q & A

Q. What are the standard synthetic routes and characterization methods for 4-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?

The synthesis typically involves multi-step reactions, including coupling of indole-acetylated piperidine with a substituted pyran-2-one scaffold. Key steps include amide bond formation and ether linkage establishment. Reaction conditions (e.g., temperature, solvent, catalyst) are optimized to maximize yield and purity. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility hinges on strict control of reaction parameters (e.g., inert atmosphere, precise stoichiometry) and purification techniques (e.g., column chromatography, recrystallization). Automated synthesis platforms and continuous flow chemistry may enhance consistency. Detailed protocols, including intermediate isolation and spectral data for each step, are critical .

Q. What safety precautions are recommended when handling this compound?

While specific toxicity data for this compound are limited, general precautions for handling indole and piperidine derivatives apply: use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Emergency measures include skin decontamination with water and medical consultation for persistent irritation. Safety data sheets (SDS) for structurally related compounds recommend hazard mitigation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges). To address this, standardize protocols using validated cell models (e.g., NCI-60 panel for anticancer activity) and include positive controls (e.g., doxorubicin). Dose-response curves and time-dependent studies can clarify potency and mechanism. Cross-validation with orthogonal assays (e.g., enzymatic vs. cellular) is advised .

Q. What experimental designs are optimal for evaluating its pharmacokinetic (PK) profile?

PK studies should include:

- ADME profiling : Microsomal stability assays (human/rodent liver microsomes) to assess metabolic half-life.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration.

- Bioavailability : Oral vs. intravenous administration in rodent models, with LC-MS/MS quantification of plasma levels.

- Tissue distribution : Radiolabeled compound tracking or mass spectrometry imaging .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize its therapeutic potential?

SAR strategies include:

- Scaffold modification : Introduce substituents at the pyran-2-one or indole moiety (e.g., halogenation, methylation).

- Bioisosteric replacement : Swap the piperidine ring with morpholine or azetidine.

- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinase domains). Validate with in vitro enzyme inhibition assays .

Q. What computational approaches are effective for identifying its molecular targets?

Combine:

- Phylogenetic profiling : Identify conserved targets across species.

- Molecular dynamics simulations : Analyze binding stability to hypothesized receptors (e.g., G protein-coupled receptors).

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a tagged derivative to capture interacting proteins .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

Common issues and solutions:

- Intermediate instability : Use low-temperature conditions or in situ generation.

- Side reactions : Add scavengers (e.g., molecular sieves for water-sensitive steps).

- Purification challenges : Switch to preparative HPLC or crystallization in mixed solvents (e.g., hexane:ethyl acetate). Process analytical technology (PAT) can monitor real-time reaction progress .

Q. What methodologies are recommended for assessing its potential off-target effects?

- Panel screening : Test against a broad panel of receptors/enzymes (e.g., CEREP panel).

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated cells.

- CRISPR-Cas9 screens : Identify synthetic lethal interactions or resistance mechanisms .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.